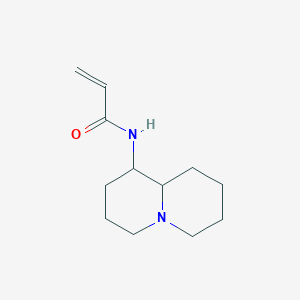

![molecular formula C23H21F3N4 B2394274 N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477235-66-8](/img/structure/B2394274.png)

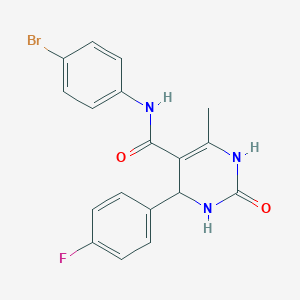

N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antitubercular Agents

Compounds with pyrrolo[2,3-d]pyrimidine moiety, such as the one , have been explored as potential antitubercular agents . In a study, a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized, and their structure–activity relationships were analyzed . Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .

Antibacterial and Antifungal Applications

Pyrrolo[2,3-d]pyrimidine compounds have been found to have broad biological applications, including antibacterial and antifungal activities . This makes them a promising area of study for the development of new antimicrobial drugs.

Adenosine A1 and A3 Receptor Modulation

These compounds have also been studied as potential modulators of adenosine A1 and A3 receptors . This could have implications for the treatment of various neurological and cardiovascular disorders.

Protein-Kinase B Inhibition

Pyrrolo[2,3-d]pyrimidine compounds have been identified as potential inhibitors of protein-kinase B , which plays a key role in cellular processes such as glucose metabolism, cell proliferation, apoptosis, transcription and cell migration.

Anti-Inflammatory Applications

These compounds have shown potential for anti-inflammatory applications . This could make them useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Pyrrolo[2,3-d]pyrimidine compounds have been studied for their potential anticancer applications . They could be used in the development of new therapies for various types of cancer.

Antiviral Applications

These compounds have also been studied for their potential antiviral applications . This could lead to the development of new antiviral drugs.

Anti-Mycobacterial Activities

Finally, these compounds have been found to have anti-mycobacterial activities . This could make them a promising area of study for the development of new treatments for mycobacterial infections.

Propiedades

IUPAC Name |

N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4/c1-2-3-12-27-21-20-19(16-8-5-4-6-9-16)14-30(22(20)29-15-28-21)18-11-7-10-17(13-18)23(24,25)26/h4-11,13-15H,2-3,12H2,1H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDBMCRPLDLXCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)

![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)

![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)

![4-Nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2394213.png)